2-Bromo-1-(methoxymethoxy)-4-methylbenzene
Overview
Description
2-Bromo-1-(methoxymethoxy)-4-methylbenzene is a chemical compound with the molecular weight of 247.09 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11BrO3/c1-11-6-13-7-3-4-9(12-2)8(10)5-7/h3-5H,6H2,1-2H3
. This code provides a standardized way to represent the compound’s molecular structure. Chemical Reactions Analysis
While specific reactions involving this compound are not available, related compounds such as bromomethane and 2-bromo-2-methylpropane are known to undergo nucleophilic substitution reactions via SN2 and SN1 mechanisms, respectively .Physical and Chemical Properties Analysis
This compound is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.Scientific Research Applications
Catalytic Oxidation Processes : In the study of the liquid-phase oxidation of methylbenzenes, a catalyst system composed of cobalt(II) and copper(II) acetates and sodium bromide was used. This resulted in the formation of benzyl acetates and benzaldehydes with high selectivity. Significantly, a nuclear-brominated product, 3-bromo-4-methoxytoluene, was obtained in the oxidation of p-methoxytoluene, which indicates the potential of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene in similar catalytic processes (Okada & Kamiya, 1981).
Synthesis of Resorcinols : The synthesis of 2-[(Arylthio)Methyl]- and 2-[(Alkylthio)Methyl]Resorcinols involved a compound similar to this compound. This compound reacted with thiols in the presence of a base, leading to the production of the title compounds in moderate yields, showcasing its utility in synthetic chemistry (Konishi et al., 1999).
Fragrance Synthesis : In the synthesis of valuable floral fragrances, the coupling of β-methallyl alcohol with various bromo-substituted compounds, including ones similar to this compound, was catalyzed by Pd(OAc)2 in combination with P(t-Bu)3. This resulted in the formation of 2-methyl-3-aryl-propanals (Scrivanti et al., 2008).
Electrochemical Applications : In an electrochemical study, controlled-potential reduction of bromo-substituted compounds, including those structurally related to this compound, was carried out. This resulted in the formation of tetrahydrofuran derivatives, demonstrating potential applications in electrochemical reactions (Esteves et al., 2007).
Thermochemical Studies : The thermochemistry of various bromo- and iodo-substituted methylbenzenes, including compounds similar to this compound, was explored. The study involved experimental vapor pressures and enthalpy measurements, offering insights into the thermochemical properties of such compounds (Verevkin et al., 2015).
Liquid Crystal Synthesis : In the synthesis of chiral liquid crystals, reactions involving bromo-substituted compounds, structurally related to this compound, were carried out. These compounds were used as chiral precursor compounds, highlighting their potential in the development of novel liquid crystal materials (Bertini et al., 2003).
Mechanism of Action
Mode of Action
The mode of action of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene is currently unknown due to the lack of research on this specific compound . It’s important to note that the mode of action can vary depending on the biological context and the specific targets of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound is present.
Properties
IUPAC Name |
2-bromo-1-(methoxymethoxy)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-7-3-4-9(8(10)5-7)12-6-11-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWKLDHXNANXLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCOC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440774 | |
Record name | 2-BROMO-1-(METHOXYMETHOXY)-4-METHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104750-60-9 | |
Record name | 2-BROMO-1-(METHOXYMETHOXY)-4-METHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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